molecular formula C19H19N5O2S B4618952 N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide

N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide

Cat. No.: B4618952
M. Wt: 381.5 g/mol
InChI Key: PAHQBZOLPLXSLY-UHFFFAOYSA-N
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Description

N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.12594604 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Gouda et al. (2010) explored the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety. The research demonstrated the potential of these compounds as antimicrobial agents, indicating their relevance in developing new therapeutic agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Heterocyclic Synthesis for Drug Discovery

Fadda et al. (2012) reported on the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This study underscores the importance of heterocyclic compounds in drug discovery and development (Fadda, Etman, El-Seidy, & Elattar, 2012).

Molecular Solids and Intermolecular Interactions

Research by Wang et al. (2014) focused on the energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds, highlighting the significance of hydrogen bonds and weak intermolecular interactions in the assembly of supramolecular structures. This study provides insight into the design of materials with specific properties based on molecular interactions (Wang, Hu, Wang, Liu, & Huang, 2014).

Anticancer Agents and Chemical Characterization

Abu‐Hashem and Aly (2017) discussed the chemistry of new dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives as anticancer agents, illustrating the role of heterocyclic chemistry in developing novel therapeutic agents with potential anticancer activity (Abu‐Hashem & Aly, 2017).

TEMPO-Catalyzed Synthesis of Benzothiazoles

A study by Qian et al. (2017) presented a TEMPO-catalyzed electrochemical C–H thiolation method for the synthesis of benzothiazoles and thiazolopyridines from thioamides. This research highlights innovative approaches to synthesizing complex heterocyclic structures, which are valuable in various scientific applications (Qian, Li, Song, & Xu, 2017).

Properties

IUPAC Name

N-[(12,12-dimethyl-11-oxa-2,4,5-triazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-6-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-19(2)9-14-12(10-26-19)8-13-15(20-14)23-24-16(13)21-18(27)22-17(25)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H3,20,21,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHQBZOLPLXSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=NN3)NC(=S)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide
Reactant of Route 3
N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide
Reactant of Route 6
N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.